molecular formula C12H18N2O2S B6800009 N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide

N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide

Cat. No.: B6800009
M. Wt: 254.35 g/mol
InChI Key: IPWACXGMBGYKEA-ZJUUUORDSA-N
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Description

N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an oxolane ring, a thiazole ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-10-9(5-6-16-10)13-12(15)11-7(2)14-17-8(11)3/h9-10H,4-6H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWACXGMBGYKEA-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)NC(=O)C2=C(SN=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)NC(=O)C2=C(SN=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as thionyl chloride or carbodiimides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

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